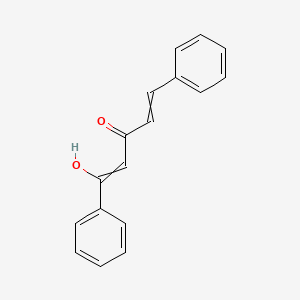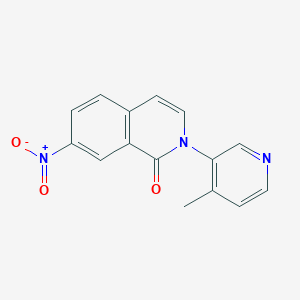
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group, a methoxy group, and a pyrrolidine-1-carbonyl group attached to a phenyl ring, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as ethanol, water, or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methoxy-6-(pyrrolidine-1-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the methoxy and pyrrolidine-1-carbonyl groups, making it less versatile.
2-Methoxyphenylboronic acid:
6-(Pyrrolidine-1-carbonyl)phenylboronic acid: Lacks the methoxy group, which may affect its reactivity and stability.
Uniqueness
The combination of these functional groups allows for greater versatility in synthetic and research applications .
Propriétés
Formule moléculaire |
C12H16BNO4 |
|---|---|
Poids moléculaire |
249.07 g/mol |
Nom IUPAC |
[2-methoxy-6-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c1-18-10-6-4-5-9(11(10)13(16)17)12(15)14-7-2-3-8-14/h4-6,16-17H,2-3,7-8H2,1H3 |
Clé InChI |
UQCVQYLASNELFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1OC)C(=O)N2CCCC2)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Chloro-pyrimidin-4-yl)-[3-(4-methyl-piperazin-1-yl)-propyl]-amine](/img/structure/B8350469.png)




![1-Ethylimidazo[1,5-a]pyrido[4,5-e]pyrazine-4(5H)-one](/img/structure/B8350504.png)



